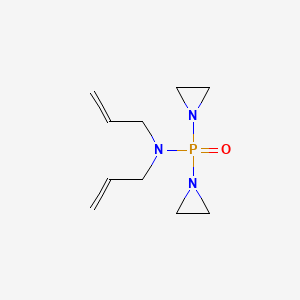![molecular formula C15H16O2 B14663225 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol CAS No. 38453-85-9](/img/structure/B14663225.png)
2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a phenylethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are typically obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine . This method ensures good yields and regiospecificity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps are crucial to ensure the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl rings provide a hydrophobic environment, which can affect the compound’s solubility and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxymethylphenol: Similar in structure but lacks the phenylethanol moiety.
1-Phenylethanol: Contains the phenylethanol group but lacks the hydroxymethyl-substituted phenyl ring.
Benzyl Alcohol: Similar hydroxymethyl group but attached to a benzyl ring instead of a phenylethanol moiety.
Uniqueness
2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol is unique due to the combination of its hydroxymethyl-substituted phenyl ring and phenylethanol moiety. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
38453-85-9 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-[2-(hydroxymethyl)phenyl]-1-phenylethanol |
InChI |
InChI=1S/C15H16O2/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9,15-17H,10-11H2 |
Clave InChI |
RFLMOIAJQWNMMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CC=CC=C2CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


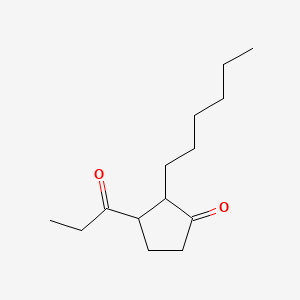
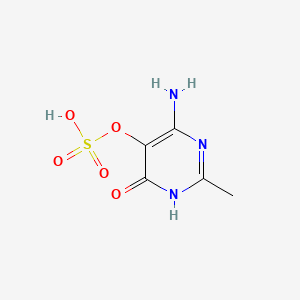
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
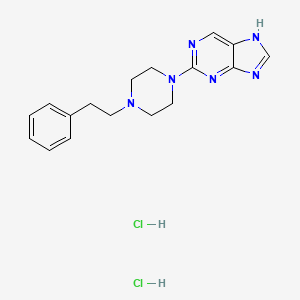
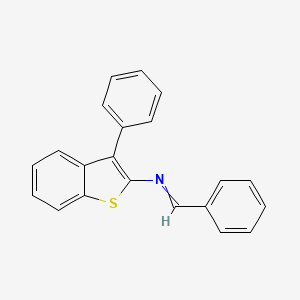
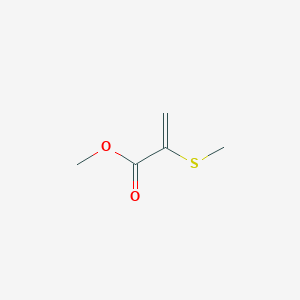
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
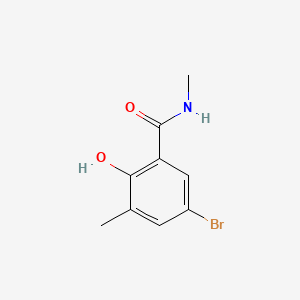
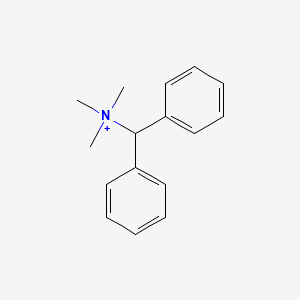
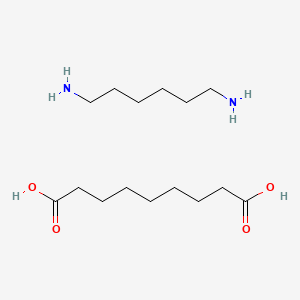
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
